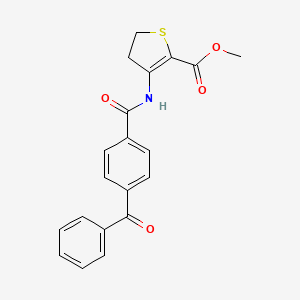

Methyl 3-(4-benzoylbenzamido)-4,5-dihydrothiophene-2-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

methyl 4-[(4-benzoylbenzoyl)amino]-2,3-dihydrothiophene-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO4S/c1-25-20(24)18-16(11-12-26-18)21-19(23)15-9-7-14(8-10-15)17(22)13-5-3-2-4-6-13/h2-10H,11-12H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWPPONOBYDOCTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(CCS1)NC(=O)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-benzoylbenzamido)-4,5-dihydrothiophene-2-carboxylate typically involves a multi-step process. One common method includes the following steps:

Formation of the Benzoylbenzamido Intermediate: This step involves the reaction of 4-aminobenzophenone with benzoyl chloride in the presence of a base such as pyridine to form 4-benzoylbenzamide.

Cyclization to Form the Dihydrothiophene Ring: The intermediate is then reacted with a suitable thiophene precursor under acidic conditions to induce cyclization, forming the dihydrothiophene ring.

Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 3-(4-benzoylbenzamido)-4,5-dihydrothiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carbonyl groups to alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the benzoyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted benzamido derivatives.

Wissenschaftliche Forschungsanwendungen

Methyl 3-(4-benzoylbenzamido)-4,5-dihydrothiophene-2-carboxylate has several applications in scientific research:

Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders and cancer.

Material Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic and optical properties.

Biological Studies: It is used as a probe in biochemical assays to study protein-ligand interactions and enzyme activity.

Industrial Applications: The compound is investigated for its potential use in the synthesis of advanced polymers and coatings.

Wirkmechanismus

The mechanism of action of Methyl 3-(4-benzoylbenzamido)-4,5-dihydrothiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoylbenzamido group can form hydrogen bonds and hydrophobic interactions with target proteins, modulating their activity. The dihydrothiophene ring may also play a role in stabilizing the compound’s binding to its target through π-π interactions.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Core Thiophene Derivatives

a) Ethyl 2-Benzamido-4,5,6,7-Tetrahydro-1-Benzothiophene-3-Carboxylate

- Structure : Features a fully saturated tetrahydrobenzothiophene ring with a benzamido group at position 2 and an ethyl carboxylate at position 3 .

- Key Differences :

- The saturation level (4,5-dihydro vs. 4,5,6,7-tetrahydro) affects conformational flexibility and interaction with biological targets.

- Substituent position: Benzamido at position 2 vs. 4-benzoylbenzamido at position 3 in the target compound.

- Applications : Reported as a pharmaceutical intermediate, highlighting the role of benzamido groups in modulating bioactivity .

b) Diethyl 5-Acetamido-3-Methylthiophene-2,4-Dicarboxylate

- Structure : Contains a methyl group and acetamido substituent on a thiophene ring, with dual ethyl carboxylate groups .

- Key Differences :

- Acetamido vs. benzoylbenzamido: Smaller substituents may reduce steric hindrance but limit π-π stacking interactions.

- Dual carboxylates enhance solubility but alter electronic distribution compared to the single methyl carboxylate in the target compound.

Benzo[b]Thiophene Derivatives

a) Ethyl 5-Hydroxy-3-Methyl-4,7-Dioxo-4,7-Dihydrobenzo[b]Thiophene-2-Carboxylate

- Structure : A fused benzo[b]thiophene system with keto groups at positions 4 and 7, a hydroxyl group at position 5, and ethyl carboxylate at position 2 .

- Key Differences :

- The presence of keto groups introduces electrophilic sites, increasing reactivity toward nucleophiles.

- Hydroxyl groups may facilitate hydrogen bonding, contrasting with the hydrophobic benzoyl group in the target compound.

Agrochemical Derivatives

a) Metsulfuron Methyl Ester

Table 1: Comparative Properties

*Calculated based on molecular formula.

Biologische Aktivität

Methyl 3-(4-benzoylbenzamido)-4,5-dihydrothiophene-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : Methyl 3-(4-benzoylbenzamido)-4,5-dihydrothiophene-2-carboxylate

- Molecular Formula : C18H17N1O3S1

- Molecular Weight : 341.40 g/mol

Mechanisms of Biological Activity

The biological activity of methyl 3-(4-benzoylbenzamido)-4,5-dihydrothiophene-2-carboxylate can be attributed to several mechanisms:

- Tyrosinase Inhibition : The compound may exhibit inhibitory effects on tyrosinase, an enzyme crucial in melanin production. This activity is significant for treating hyperpigmentation disorders.

- Antioxidant Properties : It may possess antioxidant properties that help in scavenging free radicals, thus protecting cells from oxidative stress.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects against various pathogens.

Case Studies and Experimental Data

-

Tyrosinase Inhibition Studies :

- A study demonstrated that compounds with a similar structure to methyl 3-(4-benzoylbenzamido)-4,5-dihydrothiophene-2-carboxylate showed significant inhibition of tyrosinase activity in B16F10 melanoma cells. The IC50 values for these compounds were reported to be lower than that of standard inhibitors like kojic acid, indicating stronger efficacy in inhibiting melanin synthesis .

-

Antioxidant Activity :

- In vitro assays using DPPH and ABTS methods indicated that derivatives of the compound exhibited strong antioxidant activities comparable to established antioxidants . This suggests that methyl 3-(4-benzoylbenzamido)-4,5-dihydrothiophene-2-carboxylate could be beneficial in formulations aimed at reducing oxidative stress.

- Antimicrobial Testing :

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.